molecular formula C10H4BrClN2 B1290487 6-Bromo-4-chloroquinoline-3-carbonitrile CAS No. 364793-54-4

6-Bromo-4-chloroquinoline-3-carbonitrile

Cat. No. B1290487
M. Wt: 267.51 g/mol
InChI Key: OCILRHPBZATKKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those with bromo and chloro substituents, has been a subject of interest due to their potential biological activities. The synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile, however, is not directly reported in the provided papers. Nevertheless, similar compounds have been synthesized using various methods. For instance, the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles involved the modification of the isoquinoline scaffold, which is structurally related to quinoline . Additionally, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which included cyclization and substitution reactions . The Knorr synthesis was employed to prepare 6-bromo-2-chloro-4-methylquinoline, which involved condensation and cyclization steps . These methods could potentially be adapted for the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . Although the exact molecular structure analysis of 6-bromo-4-chloroquinoline-3-carbonitrile is not provided, the structural data from similar compounds can be used to infer the potential molecular interactions and stability of the compound of interest.

Chemical Reactions Analysis

The reactivity of quinoline carbonitriles under nucleophilic conditions has been explored. For example, 6-methylchromone-3-carbonitrile underwent various reactions with nucleophilic reagents, leading to the formation of different heterocyclic systems . These findings suggest that 6-bromo-4-chloroquinoline-3-carbonitrile could also exhibit interesting reactivity under nucleophilic conditions, potentially leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 6-bromo-4-chloroquinoline-3-carbonitrile, they do offer insights into related compounds. For instance, the antibacterial activity of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was assessed, indicating the potential for biological applications . The synthesis of 6-bromo-4-iodoquinoline as an intermediate for biologically active compounds further supports the relevance of studying these properties .

Scientific Research Applications

Synthesis and Reactions

6-Bromo-4-chloroquinoline-3-carbonitrile derivatives are synthesized and utilized in various chemical reactions, contributing significantly to the production of biologically active compounds. These reactions are categorized based on the specific substituents, such as chloro and cyano groups, and their positions on the quinoline ring. This versatility in reactions makes these compounds valuable in the field of organic chemistry and drug development (Mekheimer et al., 2019).

Optoelectronic and Nonlinear Properties

The optoelectronic, nonlinear, and charge transport properties of chloroquinoline-3-carbonitrile derivatives, including those related to 6-Bromo-4-chloroquinoline-3-carbonitrile, have been extensively studied. These compounds exhibit significant potential for use in multifunctional materials, thanks to their structural and electronic properties. This makes them promising candidates for applications in optoelectronics and materials science (Irfan et al., 2020).

Antitumor Activities

Certain derivatives of chloroquinoline-3-carbonitrile, including those similar to 6-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in inhibiting the growth of various cancer cells, indicating their potential role in the development of new anticancer therapies (El-Agrody et al., 2012).

Chemical Transformations under Nucleophilic Conditions

The reactivity of chloroquinoline-3-carbonitrile derivatives under nucleophilic conditions has been explored, leading to the formation of various heterocyclic systems. This chemical versatility is essential in synthesizing new compounds with potential biological and pharmacological activities (Ibrahim & El-Gohary, 2016).

Synthesis of Novel Quinoline Derivatives

6-Bromo-4-chloroquinoline-3-carbonitrile serves as an important intermediate in the synthesis of novel quinoline derivatives. These derivatives have applications in the development of inhibitors, including PI3K/mTOR inhibitors, which are crucial in cancer treatment and other therapeutic areas (Lei et al., 2015).

Photochemical Reactions

Chloroquinoline-3-carbonitrile derivatives are involved in photochemical reactions, leading to the synthesis of compounds like 6-alkoxy-2-cyanoquinolines. These reactions demonstrate the potential of these compounds in photochemistry and synthetic organic chemistry (Kaneko et al., 1974).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . The precautionary statements include P264 - P280 - P301 + P310 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCILRHPBZATKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634135
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloroquinoline-3-carbonitrile

CAS RN

364793-54-4
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinoline-3-carbonitrile
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Bahatheg - platform.almanhal.com
… Synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile (91). … the construction of 6-bromo-4-chloroquinoline-3-carbonitrile (91) … Synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile (91) …
Number of citations: 0 platform.almanhal.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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